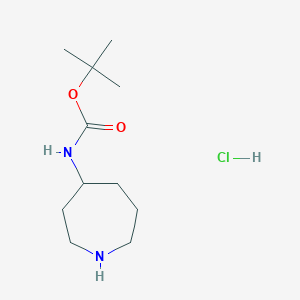![molecular formula C12H17NO3 B1378116 3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid CAS No. 1384596-89-7](/img/structure/B1378116.png)
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of pyridine, featuring a tert-butoxy group at the 6-position and a propanoic acid moiety at the 3-position
Mechanism of Action
Target of Action
It is suggested that it may act as a chelating agent for the chelation of rare-earth ions .
Mode of Action
It is suggested that it may interact with its targets (rare-earth ions) through chelation, enhancing fluorescence in sol-gels .
Biochemical Pathways
Its potential role in fluorescence enhancement suggests it may influence pathways related to signal transduction .
Result of Action
Its potential role in enhancing fluorescence suggests it may influence cellular imaging or detection processes .
Action Environment
Factors such as ph, temperature, and presence of other ions could potentially affect its chelating ability and fluorescence enhancement properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and an appropriate leaving group.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be attached through a Friedel-Crafts acylation reaction, using propanoic acid chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of efficient catalysts to speed up the reaction.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to maximize reaction rates and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[6-(Methoxy)pyridin-2-yl]propanoic acid
- 3-[6-(Ethoxy)pyridin-2-yl]propanoic acid
- 3-[6-(Isopropoxy)pyridin-2-yl]propanoic acid
Uniqueness
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid is unique due to the presence of the bulky tert-butoxy group, which can influence its steric and electronic properties. This can result in different reactivity and interaction profiles compared to its methoxy, ethoxy, and isopropoxy analogs.
Properties
IUPAC Name |
3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-10-6-4-5-9(13-10)7-8-11(14)15/h4-6H,7-8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFLRQXJXLZTIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)



![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)








